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Compound of Interest

Compound Name: RE-33

Cat. No.: B15555599

Disclaimer: The following guide is a template demonstrating the structure and content of a
comprehensive preclinical safety and toxicology report. The data and experimental details
presented are hypothetical, as no public information on a compound designated "RE-33" could
be found in the performed searches. This document is intended to serve as an illustrative
example for researchers, scientists, and drug development professionals on how such a report
should be structured.

Introduction

RE-33 is a novel small molecule inhibitor of the fictitious enzyme "Kinase-X," which is
implicated in the progression of certain oncological and inflammatory disorders. This document
provides a comprehensive overview of the preclinical safety and toxicology profile of RE-33,
compiled from a series of in vitro and in vivo studies. The primary objectives of these studies
were to identify potential target organs for toxicity, to determine a safe starting dose for first-in-
human clinical trials, and to establish a safety margin for clinical monitoring. All studies were
conducted in compliance with Good Laboratory Practice (GLP) regulations.

Executive Summary

RE-33 has undergone a battery of preclinical safety and toxicology evaluations. In vitro, RE-33
did not demonstrate significant cytotoxicity in preliminary screens. In vivo studies in two rodent
species (rat and mouse) and one non-rodent species (cynomolgus monkey) have been
completed. The principal target organs of toxicity were identified as the liver and the
hematopoietic system. These effects were dose-dependent and generally reversible upon
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cessation of treatment. No genotoxic or mutagenic potential was observed in standard assays.

The No-Observed-Adverse-Effect-Level (NOAEL) has been established in all species tested,

providing a basis for the calculation of a safe starting dose in humans.

In Vitro Toxicology
Cytotoxicity Assays

Experimental Protocol:

e Cell Lines: A panel of human cell lines, including HepG2 (liver carcinoma), HEK293

(embryonic kidney), and a primary human hepatocyte culture were used.

» Methodology: Cells were seeded in 96-well plates and exposed to increasing concentrations
of RE-33 (0.1 uM to 100 puM) for 24 and 48 hours. Cell viability was assessed using the MTT
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was

measured at 570 nm, and the concentration resulting in 50% inhibition of cell growth (IC50)

was calculated.

Data Summary:

Cell Line Exposure Time (hours) IC50 (uM)
HepG2 24 > 100

48 85.2

HEK293 24 > 100

48 > 100

Primary Human Hepatocytes 24 92.5

48 78.1

hERG Channel Assay

Experimental Protocol:
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o System: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the
hERG potassium channel.

» Methodology: Cells were exposed to RE-33 at concentrations ranging from 0.1 pM to 30 pM.
The effect on the hERG channel current was measured and compared to a vehicle control.
The concentration causing 50% inhibition (IC50) was determined.

Data Summary:

Compound hERG IC50 (uM)

RE-33 > 30

In Vivo Toxicology
Single-Dose Toxicity Studies

Experimental Protocol:
e Species: Sprague-Dawley rats and CD-1 mice.

o Administration: A single dose of RE-33 was administered via oral gavage at doses of 100,
300, and 1000 mg/kg.

» Observations: Animals were observed for clinical signs of toxicity for 14 days. Body weight
and food consumption were recorded. At the end of the study, a gross necropsy was
performed.

Data Summary:

Maximum Tolerated Dose

Species Route

(mglkg)
Rat Oral > 1000
Mouse Oral > 1000

Repeat-Dose Toxicity Studies
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Experimental Protocol:

e Species: Sprague-Dawley rats (28-day study) and Cynomolgus monkeys (28-day study).
o Administration: RE-33 was administered daily via oral gavage.

e Dose Levels (Rats): 0 (vehicle), 30, 100, and 300 mg/kg/day.

e Dose Levels (Monkeys): 0 (vehicle), 10, 30, and 100 mg/kg/day.

e Assessments: Included clinical observations, body weight, food consumption, ophthalmology,
electrocardiography (ECG), clinical pathology (hematology and clinical chemistry), and gross
and microscopic pathology.

Data Summary: Key Findings in Rats (28-Day Study)

Parameter 30 mglkgl/day 100 mg/kg/day 300 mgl/kg/day
o ] No significant Mild elevation of ALT Moderate elevation of
Clinical Chemistry o
changes and AST ALT, AST, and bilirubin
No significant No significant Mild, reversible
Hematology .
changes changes anemia
Mild centrilobular
_ _ o o Minimal centrilobular
Histopathology (Liver)  No significant findings hypertrophy and

hypertroph
P Py single-cell necrosis

NOAEL (mg/kg/day) 30

Data Summary: Key Findings in Cynomolgus Monkeys (28-Day Study)
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Parameter 10 mgl/kg/day 30 mgl/kg/day 100 mg/kg/day
o Mild, transient Moderate, reversible
. ) No significant ) .
Clinical Chemistry elevation of ALT and elevation of ALT and
changes
AST AST

o ] ) Moderate, reversible
No significant Mild, reversible )
Hematology ) neutropenia and
changes neutropenia _
thrombocytopenia

) ] o o Minimal hepatocellular ~ Mild hepatocellular
Histopathology (Liver)  No significant findings
hypertrophy hypertrophy

NOAEL (mg/kg/day) 10

Genotoxicity

Experimental Protocols:

o Ames Test (Bacterial Reverse Mutation Assay): Conducted using Salmonella typhimurium
strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and
without metabolic activation (S9 mix).

 In Vitro Chromosomal Aberration Test: Performed in human peripheral blood lymphocytes
with and without S9 mix.

* In Vivo Micronucleus Test: Conducted in the bone marrow of CD-1 mice following oral
administration of RE-33.

Data Summary:

Assay Result

Ames Test Negative
Chromosomal Aberration Test Negative
In Vivo Micronucleus Test Negative
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Safety Pharmacology

Experimental Protocol:
o Core Battery Studies:
o Central Nervous System (CNS): Irwin test in rats.

o Cardiovascular System: Telemetry study in conscious, unrestrained cynomolgus monkeys
to assess effects on blood pressure, heart rate, and ECG parameters.

o Respiratory System: Whole-body plethysmography in rats.

Data Summary:

System Findings
CNS No adverse effects observed up to the highest
dose tested.
No significant effects on blood pressure, heart
Cardiovascular rate, or ECG intervals at exposures up to 10-fold

the expected clinical exposure.

) No adverse effects on respiratory rate or tidal
Respiratory |
volume.

Visualizations
Experimental Workflow for In Vivo Repeat-Dose Toxicity
Study
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Caption: Workflow for a 28-day repeat-dose toxicity study.
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Hypothetical Signaling Pathway of RE-33 Induced
Hepatotoxicity

Kinase-X Inhibition

Increased Reactive
Oxygen Species (ROS)

:

Mitochondrial Dysfunction

Hepatocyte Apoptosis Hepatocyte Necrosis

Inflammatory Response

Observed Hepatotoxicity

(ALT/AST Elevation)

Click to download full resolution via product page

Caption: Postulated mechanism of RE-33 hepatotoxicity.

Conclusion
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The preclinical safety and toxicology profile of RE-33 has been characterized through a
comprehensive set of in vitro and in vivo studies. The primary dose-limiting toxicities were
identified in the liver and hematopoietic system, and these were found to be dose-dependent
and reversible. RE-33 did not exhibit any genotoxic potential. Safety pharmacology studies
revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems at
clinically relevant exposures. The established NOAELSs in multiple species provide a solid
foundation for the safe conduct of first-in-human clinical trials. The data presented in this guide
support the continued development of RE-33.

 To cite this document: BenchChem. [Preclinical Safety and Toxicology of RE-33: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15555599#preclinical-safety-and-toxicology-of-re-33]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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